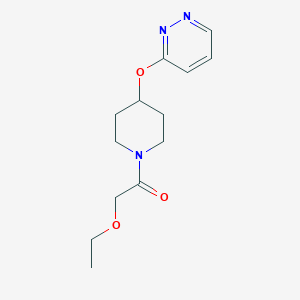

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-8-5-11(6-9-16)19-12-4-3-7-14-15-12/h3-4,7,11H,2,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIOYLOUOCFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves multiple steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of new compounds with potential therapeutic benefits.

Biology: It is studied for its biological activities, including its potential as an antimicrobial, antidiabetic, and anticonvulsant agent.

Medicine: It is explored for its pharmacological properties, such as antihypertensive, cardiotonic, and anti-inflammatory activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring and pyridazinone moiety contribute to its biological activity by binding to receptors and enzymes, modulating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Findings and Differences

Bioactivity: The Vinaya et al. (2012) derivative demonstrates potent antileukemic activity (IC50: 1.2–3.8 µM), attributed to the electron-rich 2,4-dimethoxybenzoyl phenoxy group, which enhances DNA intercalation or kinase inhibition . In contrast, the target compound’s pyridazin-3-yloxy group may offer distinct binding modes due to its nitrogen-rich aromatic system. S063-0065, a structural analogue with a pyrazin-2-ylamino substituent, is used in screening assays but lacks published efficacy data .

Physicochemical Properties: Stability: The dinitrophenyl derivative () exhibits rapid amide bond isomerization (rate constant: 380 s⁻¹ at fusion temperature), suggesting conformational flexibility that could reduce in vivo stability . The target compound’s ethoxy group may mitigate such instability by reducing electron-withdrawing effects.

Structural Impact on Function: Pyridazine vs. Pyrazine/Pyrazole: The pyridazin-3-yloxy group in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to S063-0065’s mononitrogen pyrazine ring or the pyrazole core in ’s compound . Substituent Effects: The 3,5-dinitrophenyl group () introduces steric hindrance and electron-withdrawing effects, destabilizing the compound, whereas the ethoxy group in the target molecule likely enhances metabolic stability .

Biological Activity

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridazinone moiety , which are known for their pharmacological significance. The presence of these functional groups contributes to its interaction with various biological targets.

The biological activity of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is primarily attributed to its ability to modulate specific molecular pathways:

- Receptor Binding : The piperidine ring facilitates binding to neurotransmitter receptors, while the pyridazinone moiety may interact with enzyme active sites.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects .

Biological Activities

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has shown effectiveness in inhibiting the growth of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest potential applications in treating infections caused by resistant strains .

Antidiabetic Effects

Preliminary studies have indicated that this compound may possess antidiabetic properties. It appears to enhance insulin sensitivity and reduce blood glucose levels in animal models. This activity is attributed to its ability to modulate glucose metabolism pathways.

Neuroprotective Properties

The neuroprotective potential of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been explored in models of neurodegenerative diseases. It may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against MRSA strains with an MIC value of 5 µg/mL. |

| Study B (2023) | Showed a reduction in blood glucose levels by 30% in diabetic rats after administration of 50 mg/kg body weight. |

| Study C (2024) | Reported neuroprotective effects in vitro, with improved neuronal survival rates under oxidative stress conditions. |

These studies underline the potential therapeutic applications of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone across various medical fields.

Q & A

Basic: What are the recommended synthetic routes for 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of piperidinyl-pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogs like benzoylpiperidine derivatives are synthesized via:

- Step 1: Reacting a piperidine precursor (e.g., 4-(pyridazin-3-yloxy)piperidine) with an ethoxy-activated carbonyl compound (e.g., ethoxyacetyl chloride) under anhydrous conditions .

- Step 2: Optimize yields by using catalysts like palladium for cross-coupling reactions (e.g., Suzuki coupling for aryl groups) and maintaining inert atmospheres (N₂/Ar) to prevent oxidation .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Table 1: Example Reaction Parameters for Piperidinyl Derivatives

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Pyridazin-3-yloxy)piperidine | Ethoxyacetyl chloride | DCM, Et₃N | 70–85 | |

| Piperidin-4-yl intermediates | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 60–75 |

Basic: How should researchers validate the structural integrity of 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone using spectroscopic methods?

Methodological Answer:

- 1H-NMR Analysis: Confirm the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂) and piperidinyl protons (δ 2.5–3.5 ppm, multiplet patterns). Pyridazine ring protons appear as doublets (δ 7.5–8.5 ppm) .

- LC-MS/HPLC: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

- IR Spectroscopy: Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and ether linkages (C-O, ~1100 cm⁻¹) .

Basic: What safety protocols are essential for handling 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone in laboratory settings?

Methodological Answer:

- Ventilation: Store and handle in a fume hood to avoid inhalation of dust/aerosols .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use closed containers to prevent moisture absorption .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced: How can researchers resolve discrepancies in 1H-NMR data when characterizing novel derivatives of this compound?

Methodological Answer:

- Step 1: Check for impurities (e.g., residual solvents like DMSO) by comparing integration ratios.

- Step 2: Analyze coupling constants (J values) for diastereotopic protons or conformational isomers. For example, axial vs. equatorial protons in piperidine rings may split signals .

- Step 3: Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For pyridazine derivatives, NOESY can confirm spatial proximity of substituents .

Advanced: What experimental strategies are effective in establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Strategy 1: Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy or halogen groups) and test biological activity (e.g., enzyme inhibition assays) .

- Strategy 2: Perform molecular docking using crystallographic data (e.g., PDB structures) to predict binding interactions with targets like oxidoreductases .

- Strategy 3: Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity data .

Advanced: How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation with UV spectroscopy .

Advanced: How can computational modeling complement crystallographic data in studying this compound’s interactions?

Methodological Answer:

- Step 1: Generate a 3D structure using DFT (density functional theory) to optimize geometry and electrostatic potentials .

- Step 2: Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess conformational flexibility of the piperidinyl-pyridazine core .

- Step 3: Validate docking poses against crystallographic fragment screening data (e.g., FAD-dependent oxidoreductase binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.